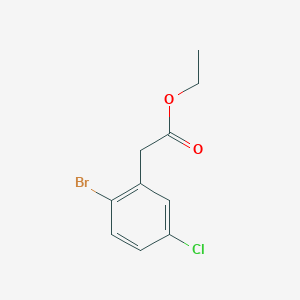

Ethyl 2-(2-bromo-5-chlorophenyl)acetate

Description

Ethyl 2-(2-bromo-5-chlorophenyl)acetate is an organic compound with the molecular formula C10H10BrClO2. It is a derivative of phenylacetic acid, where the phenyl ring is substituted with bromine and chlorine atoms. This compound is used in various chemical reactions and has applications in scientific research.

Properties

Molecular Formula |

C10H10BrClO2 |

|---|---|

Molecular Weight |

277.54 g/mol |

IUPAC Name |

ethyl 2-(2-bromo-5-chlorophenyl)acetate |

InChI |

InChI=1S/C10H10BrClO2/c1-2-14-10(13)6-7-5-8(12)3-4-9(7)11/h3-5H,2,6H2,1H3 |

InChI Key |

KOWIDWGMILMIKO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC1=C(C=CC(=C1)Cl)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(2-bromo-5-chlorophenyl)acetate can be synthesized through several methods. One common method involves the esterification of 2-(2-bromo-5-chlorophenyl)acetic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-bromo-5-chlorophenyl)acetate undergoes various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Oxidation: Oxidizing agents such as potassium permanganate can oxidize the ester to the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium methoxide or potassium thiolate in anhydrous solvents.

Reduction: Lithium aluminum hydride in dry ether.

Oxidation: Potassium permanganate in aqueous or acidic medium.

Major Products Formed

Nucleophilic substitution: Substituted phenylacetic esters.

Reduction: 2-(2-bromo-5-chlorophenyl)ethanol.

Oxidation: 2-(2-bromo-5-chlorophenyl)acetic acid.

Scientific Research Applications

Ethyl 2-(2-bromo-5-chlorophenyl)acetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and as a building block in polymer synthesis.

Mechanism of Action

The mechanism of action of ethyl 2-(2-bromo-5-chlorophenyl)acetate depends on its specific application. In biochemical assays, it may act as a substrate for enzymes, undergoing transformation to yield measurable products. In drug development, its mechanism of action would be related to its interaction with molecular targets such as receptors or enzymes, leading to a biological response.

Comparison with Similar Compounds

Ethyl 2-(2-bromo-5-chlorophenyl)acetate can be compared with other similar compounds:

Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester.

Ethyl 2-(2-chlorophenyl)acetate: Lacks the bromine substituent.

Ethyl 2-(2-bromo-4-chlorophenyl)acetate: Bromine and chlorine atoms are positioned differently on the phenyl ring.

These comparisons highlight the unique substitution pattern of this compound, which can influence its reactivity and applications.

Biological Activity

Ethyl 2-(2-bromo-5-chlorophenyl)acetate is an organic compound notable for its biological activity, particularly in medicinal chemistry and synthetic biology. This article explores its synthesis, mechanisms of action, biological evaluations, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound is characterized by the presence of bromine and chlorine substituents on the phenyl ring, which significantly influence its reactivity and biological properties. The molecular formula is CHBrClO, and its synthesis typically involves the reaction of ethyl acetate with 2-bromo-5-chlorophenylacetic acid derivatives through esterification processes.

Synthesis Pathway

- Starting Materials : Ethyl acetate, 2-bromo-5-chlorophenylacetic acid.

- Reagents : Acid catalysts (e.g., sulfuric acid) or Lewis acids (e.g., aluminum chloride).

- Reaction Conditions : Reflux conditions for several hours to facilitate ester formation.

- Purification : Crystallization from ethanol or other solvents to obtain pure this compound.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within biological systems. The ester group can undergo hydrolysis, releasing the active acid form that may interact with enzymes or receptors involved in metabolic pathways.

Key Mechanisms:

- Enzyme Inhibition : The halogen substituents can enhance binding affinity to specific enzymes, potentially inhibiting their activity.

- Cellular Uptake : The lipophilicity introduced by the ethyl group may facilitate membrane permeability, allowing for better cellular uptake.

Biological Evaluations

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The compound exhibited significant activity, suggesting potential as an anticancer agent.

Case Study Results

These results indicate that the compound's halogenation plays a crucial role in enhancing its cytotoxicity compared to non-halogenated analogs.

Therapeutic Applications

This compound has been explored for various therapeutic applications:

- Anticancer Agent : Due to its cytotoxic properties against cancer cell lines.

- Antimicrobial Activity : Preliminary studies suggest effectiveness against certain bacterial strains, potentially useful in treating infections resistant to conventional antibiotics.

Comparative Biological Activity

| Compound Name | Biological Activity |

|---|---|

| This compound | High cytotoxicity in cancer cells |

| Ethyl 2-(4-bromophenyl)acetate | Moderate activity |

| Ethyl 2-(3-chlorophenyl)acetate | Low activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.